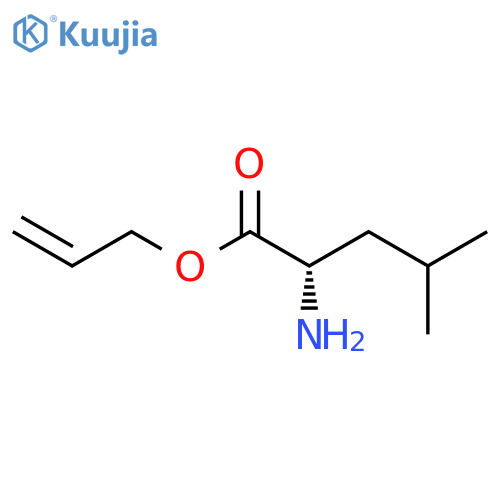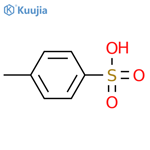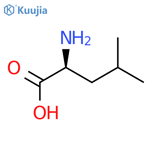Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
,
Journal of Combinatorial Chemistry,
2007,
9(2),
204-209






